2-bromo-2-(2,6-difluorophenyl)acetic acid
Description
Significance of α-Halo Carboxylic Acids in Chemical Transformations
α-Halo carboxylic acids, such as bromoacetic acid, are a well-established class of reagents in organic synthesis. The presence of a halogen atom on the carbon adjacent to the carboxyl group significantly enhances the acidity of the α-proton and renders the α-carbon susceptible to nucleophilic attack. This heightened reactivity makes them valuable precursors for a wide array of chemical transformations, including the synthesis of amino acids, α-hydroxy acids, and various heterocyclic compounds. Their utility as alkylating agents is a cornerstone of many synthetic strategies, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Role of Fluorinated Aromatic Compounds in Advanced Materials and Medicinal Chemistry
The introduction of fluorine atoms into aromatic systems can dramatically alter the physicochemical properties of a molecule. In medicinal chemistry, the strategic placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets. cas.cnuni.lu These benefits arise from the unique properties of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond. In materials science, fluorinated aromatic compounds are integral to the design of polymers with enhanced thermal stability, chemical resistance, and specific optical properties.
Overview of 2-Bromo-2-(2,6-difluorophenyl)acetic Acid within Research Landscapes
While extensive research exists for the broader classes of α-haloacetic acids and fluorinated aromatics, detailed academic studies specifically focusing on this compound are not widely available in publicly accessible literature. The compound is primarily recognized as a synthetic intermediate and building block, with its properties and reactivity being inferred from related structures. Commercial suppliers list the compound, indicating its availability for research and development purposes. The primary interest in this molecule likely lies in its potential as a precursor for more complex molecules with tailored biological or material properties, leveraging the combined reactivity of the α-bromo acid and the unique electronic nature of the 2,6-difluorophenyl group.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| This compound | C₈H₅BrF₂O₂ | 251.03 | 1092477-51-4 |
| 2,6-Difluorophenylacetic acid | C₈H₆F₂O₂ | 172.13 | 85068-28-6 |
| Bromoacetic acid | C₂H₃BrO₂ | 138.95 | 79-08-3 |
This table is generated based on data from publicly available chemical databases.
Scope and Objectives of Academic Inquiry on this compound
The academic inquiry into this compound is primarily driven by its potential as a versatile synthetic intermediate. The key objectives of research involving this compound would likely include:
Development of Novel Synthetic Methodologies: Exploring efficient and stereoselective methods for the synthesis of this compound itself, as well as its derivatives.
Investigation of Reactivity: Studying the reactivity of the compound in various organic reactions, including nucleophilic substitutions at the α-carbon and transformations of the carboxylic acid group.
Synthesis of Biologically Active Molecules: Utilizing the compound as a key building block for the synthesis of novel pharmaceutical candidates, leveraging the beneficial effects of the difluorophenyl moiety.
Preparation of Advanced Materials: Incorporating the 2,6-difluorophenylacetic acid framework into polymers and other materials to impart desirable properties such as thermal stability and hydrophobicity.
Given the limited specific literature on this compound, a significant objective for the academic community would be to conduct fundamental research to fully characterize its properties and explore its synthetic potential.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-2-(2,6-difluorophenyl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O2/c9-7(8(12)13)6-4(10)2-1-3-5(6)11/h1-3,7H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYVENHMKJRGJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092477-51-4 | |
| Record name | 2-bromo-2-(2,6-difluorophenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Bromo 2 2,6 Difluorophenyl Acetic Acid
Direct Halogenation Approaches for α-Bromination of 2-(2,6-difluorophenyl)acetic Acid
The most direct route to 2-bromo-2-(2,6-difluorophenyl)acetic acid involves the introduction of a bromine atom at the α-position of 2-(2,6-difluorophenyl)acetic acid. This transformation can be accomplished through various strategies, including radical-initiated and electrophilic bromination.
Radical-Initiated Bromination Strategies
Radical-initiated bromination offers a powerful method for the α-halogenation of carboxylic acids. This approach typically employs a bromine source, such as N-bromosuccinimide (NBS), and a radical initiator, like azobisisobutyronitrile (AIBN), under thermal or photochemical conditions. The reaction proceeds via a free radical chain mechanism. The initiator generates a radical species, which then abstracts the α-hydrogen from the carboxylic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with the bromine source to yield the desired α-bromo product and a new radical to continue the chain reaction.
The efficiency of this method can be influenced by the choice of solvent, with non-polar solvents like carbon tetrachloride often being used. orgsyn.org The stability of the benzylic radical intermediate, enhanced by the adjacent phenyl ring, facilitates this reaction.
Electrophilic Bromination at the α-Carbon
The classic Hell-Volhard-Zelinsky (HVZ) reaction is a well-established method for the α-bromination of carboxylic acids and represents a key electrophilic bromination strategy. libretexts.orgbyjus.com This reaction involves the treatment of the carboxylic acid with bromine (Br₂) in the presence of a catalytic amount of phosphorus tribromide (PBr₃) or red phosphorus. libretexts.org
The mechanism begins with the conversion of the carboxylic acid to the corresponding acyl bromide by PBr₃. The acyl bromide then tautomerizes to its enol form. This enol, being electron-rich, undergoes electrophilic attack by bromine at the α-carbon. Finally, hydrolysis of the resulting α-bromo acyl bromide yields the desired this compound. libretexts.orgmasterorganicchemistry.com The reaction conditions are typically harsh, often requiring elevated temperatures. byjus.com
Below is a table summarizing typical conditions for the Hell-Volhard-Zelinsky reaction of phenylacetic acid derivatives, which are analogous to the target substrate.
| Substrate | Brominating Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Phenylacetic acid | Br₂ | PBr₃ | - | Reflux | Not specified | nih.gov |
| Hexanoic acid | Br₂ | PBr₃ | - | 100 | Not specified | orgsyn.org |
| Propanoic acid | Br₂ | PBr₃ | - | Not specified | Not specified | libretexts.org |
Optimization of Reaction Conditions and Reagent Selection
The optimization of both radical and electrophilic bromination reactions is crucial for achieving high yields and minimizing side products. For radical bromination, the ratio of the substrate to the brominating agent and initiator, as well as the reaction temperature and time, are key parameters to control.
In the Hell-Volhard-Zelinsky reaction, the amount of catalyst (PBr₃) and bromine can be varied. While catalytic amounts of PBr₃ are sufficient, sometimes a full molar equivalent is used to drive the reaction to completion. libretexts.org The choice of work-up procedure is also important; quenching the reaction with water leads to the carboxylic acid, while using an alcohol can yield the corresponding ester. libretexts.org
Convergent Synthetic Routes Incorporating 2,6-Difluorophenyl Moieties
Convergent synthetic strategies offer an alternative approach to this compound, where the key aryl-carbon bond is formed late in the synthetic sequence. Cross-coupling reactions are particularly powerful in this regard.
Cross-Coupling Reactions in the Construction of the Aryl-Carbon Bond
Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds in modern organic synthesis. These methods offer a versatile and efficient means to connect different molecular fragments with high functional group tolerance.
The Suzuki-Miyaura cross-coupling reaction is a prominent example of a palladium-catalyzed process that can be adapted for the synthesis of the target compound. libretexts.org This reaction typically involves the coupling of an organoboron compound (such as a boronic acid or its ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.org
For the synthesis of this compound, a plausible Suzuki-Miyaura approach would involve the coupling of a 2,6-difluorophenylboronic acid with a suitable bromoacetate (B1195939) equivalent. The general catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organic halide to the palladium(0) catalyst, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the desired product and regenerate the palladium(0) catalyst. libretexts.org
The choice of palladium catalyst, ligands, base, and solvent system is critical for the success of the Suzuki-Miyaura reaction. A variety of palladium sources, such as palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be employed. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃), play a crucial role in stabilizing the palladium catalyst and influencing its reactivity. Common bases include carbonates, phosphates, and hydroxides.
The following table presents representative conditions for Suzuki-Miyaura cross-coupling reactions that form aryl-acetic acid derivatives, illustrating the versatility of this methodology.
| Aryl Halide | Boronic Acid/Ester | Palladium Catalyst | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Bromochlorobenzene | Phenylboronic acid | PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 95 | nih.gov |
| Aryl Bromides | Potassium vinyltrifluoroborate | PdCl₂ | PPh₃ | Cs₂CO₃ | THF/H₂O | Moderate to good | |
| Aryl Halides | Potassium heteroaryltrifluoroborates | Pd(OAc)₂ | RuPhos | K₃PO₄ | n-Butanol | Good to excellent |
Copper-Catalyzed Arylation Methodologies
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a potential, though not explicitly documented, pathway for the synthesis of this compound. In principle, this would involve the coupling of a 2,6-difluorophenyl halide with a bromoacetic acid derivative. A more analogous documented methodology is the copper-catalyzed direct arylation for the preparation of aromatic amides from 2-bromo-2,2-difluoroacetamides. nih.govnih.gov In this approach, various aryl precursors like aryl boronic acids, aryl trialkoxysilanes, and dimethyl-aryl-sulfonium salts are coupled with the bromo-difluoro-acetamide in the presence of a copper catalyst. nih.govnih.gov While this method yields an amide instead of a carboxylic acid and starts from a 2,2-difluoro substrate, it establishes a proof-of-concept for the copper-catalyzed formation of a bond between an aryl group and a halogenated acetic acid derivative. The reaction is noted for its tolerance to a range of electronic properties on the aryl group. nih.govnih.gov
A hypothetical copper-catalyzed synthesis of this compound could involve the reaction of 1-bromo-2,6-difluorobenzene (B153491) with a protected 2-bromoacetic acid, such as an ester, followed by deprotection.
Carbonylation Reactions for Carboxylic Acid Formation
Carbonylation reactions offer another strategic approach to the synthesis of phenylacetic acids. A relevant example is the preparation of 2,3-difluorophenylacetic acid from 2,3-difluorobenzyl chloride. In this patented method, the benzyl (B1604629) chloride is subjected to a carbonylation reaction with carbon monoxide in the presence of a cobalt tetracarbonyl salt catalyst. This process directly introduces the carboxylic acid moiety.
By analogy, a synthetic route to this compound could be envisioned starting from a suitable precursor. For instance, if 1-bromo-1-(2,6-difluorophenyl)methane could be synthesized, a subsequent carbonylation reaction could potentially yield the desired product.
Strategies Involving Pre-functionalized Aromatic Precursors
A more direct and widely applicable method for the synthesis of this compound involves the α-bromination of 2-(2,6-difluorophenyl)acetic acid. This pre-functionalized aromatic precursor can be brominated at the benzylic position using standard methods. The Hell-Volhard-Zelinsky (HVZ) reaction is a classic method for the α-bromination of carboxylic acids, which proceeds via the formation of an acyl halide intermediate.
Alternatively, radical bromination using N-bromosuccinimide (NBS) with a radical initiator, such as azobisisobutyronitrile (AIBN), in an inert solvent like carbon tetrachloride, is an effective method for the α-bromination of phenylacetic acids. chemicalbook.com This approach has been successfully applied to the synthesis of 2-bromo-2-phenylacetic acid. chemicalbook.com
| Precursor | Reagents | Product | Reaction Type |
| 2-(2,6-difluorophenyl)acetic acid | Br₂, PBr₃ (cat.) | This compound | Hell-Volhard-Zelinsky |
| 2-(2,6-difluorophenyl)acetic acid | NBS, AIBN | This compound | Radical Bromination |
Preparation of Related Fluorinated and Brominated Phenylacetic Acid Scaffolds
Analogous Synthetic Routes for Positional Isomers and Derivatives
The synthetic strategies described above can be adapted to produce a variety of positional isomers and derivatives of fluorinated and brominated phenylacetic acids. The availability of different substituted starting materials is key to accessing these analogs. For example, various isomers of bromo-difluorophenylacetic acid are commercially available or can be synthesized, including:
2-(2-Bromo-3,4-difluorophenyl)acetic acid nih.gov
2-(4-Bromo-2,5-difluorophenyl)acetic acid
2-(2-Bromo-4-fluorophenyl)acetic acid sigmaaldrich.com
2-(2-Bromo-3-fluorophenyl)acetic acid nih.gov
The synthesis of these isomers often relies on the availability of the corresponding substituted toluenes or benzyl cyanides, which can then be converted to the phenylacetic acid. For instance, the synthesis of various chlorophenylacetic acids has been achieved through the hydrolysis of the corresponding chlorobenzyl cyanides.
A patented method for the synthesis of 4-bromo-2-nitrophenylacetic acid involves the reaction of 4-bromo-2-nitrochlorotoluene with sodium, followed by reaction with carbon dioxide and subsequent acidification. google.com This demonstrates the feasibility of synthesizing complexly substituted phenylacetic acids from readily available precursors.
Stereochemical Control in Synthesis
Achieving stereochemical control in the synthesis of α-bromo-α-aryl-acetic acids is a significant challenge. One of the most effective methods for introducing chirality is through the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.
Evans oxazolidinones are a well-established class of chiral auxiliaries used in asymmetric synthesis. For the synthesis of a specific enantiomer of this compound, 2-(2,6-difluorophenyl)acetic acid would first be coupled to a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone. The resulting N-acyloxazolidinone can then be enolized and subjected to diastereoselective bromination. The steric hindrance provided by the chiral auxiliary directs the approach of the brominating agent to one face of the enolate, leading to the preferential formation of one diastereomer. Finally, cleavage of the chiral auxiliary yields the enantiomerically enriched this compound.
Asymmetric Catalysis in α-Bromination or α-Functionalization
The enantioselective synthesis of α-halogenated α-aryl acetic acid derivatives can be achieved through various catalytic strategies. One notable approach involves the asymmetric α-halogenation of a suitable precursor. While direct asymmetric bromination of 2-(2,6-difluorophenyl)acetic acid is challenging, the use of chiral auxiliaries or phase-transfer catalysts with derivatives of the acid has shown promise in analogous systems.
A prominent strategy is the use of phase-transfer catalysis for the asymmetric α-functionalization of α-aryl acetic acid precursors. Research on the enantioselective synthesis of α-halogenated α-aryl-β²,²-amino acid derivatives highlights the use of Maruoka's spirocyclic binaphthyl-based ammonium (B1175870) salts as effective phase-transfer catalysts. nih.gov These catalysts can facilitate the asymmetric α-halogenation of isoxazolidin-5-ones, which serve as precursors to the desired α-halo-α-aryl acetic acid derivatives. nih.gov The high steric demand and specific chiral environment created by the catalyst direct the approach of the brominating agent to one face of the enolate, leading to high levels of enantioselectivity.
Another avenue for asymmetric functionalization is the palladium-catalyzed α-allylation of aryl acetic esters. nih.gov This method, while not a direct bromination, demonstrates the effective generation of a chiral enolate from an aryl acetic ester, which is a key intermediate in asymmetric α-functionalization reactions. nih.gov By analogy, a chiral palladium complex could potentially be employed to mediate the enantioselective reaction of a 2-(2,6-difluorophenyl)acetyl halide with a bromine source.
The following table summarizes potential catalytic systems for the asymmetric α-bromination of a 2-(2,6-difluorophenyl)acetic acid precursor based on analogous reactions reported in the literature.
| Catalyst/Method | Substrate Precursor | Brominating Agent | Potential Outcome | Reference |
| Maruoka's Catalyst (Spirocyclic Ammonium Salt) | 2-(2,6-difluorophenyl)isoxazolidin-5-one | N-Bromosuccinimide (NBS) | High enantioselectivity in α-bromination | nih.gov |
| Chiral Palladium Complex | 2-(2,6-difluorophenyl)acetic ester | Electrophilic Bromine Source | Enantioenriched α-bromo ester | nih.gov |
This table presents hypothetical applications of catalysts to the synthesis of the target compound based on reported methodologies for similar structures.
Green Chemistry Considerations and Process Intensification in Synthesis
The principles of green chemistry and process intensification are increasingly being integrated into the synthesis of specialty chemicals like this compound to improve sustainability, safety, and efficiency.
The adoption of greener synthetic routes often involves minimizing the use of hazardous reagents and solvents, improving atom economy, and reducing energy consumption. For the synthesis of this compound, this could involve replacing traditional brominating agents with more environmentally benign alternatives and utilizing solvents that are less toxic and easily recyclable.
Process intensification focuses on developing smaller, more efficient, and safer manufacturing processes. cetjournal.it A key strategy in process intensification is the transition from traditional batch reactors to continuous flow reactors. cetjournal.it This shift offers several advantages, including superior heat and mass transfer, which is crucial for controlling highly exothermic reactions like bromination. cetjournal.it The reduced reactor volume in continuous flow systems also minimizes the potential hazards associated with handling reactive intermediates. cetjournal.it
For the synthesis of this compound, a continuous flow process could involve pumping a solution of the starting material, 2-(2,6-difluorophenyl)acetic acid or its derivative, along with a brominating agent through a heated or photochemically activated microreactor. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yield and selectivity while minimizing byproduct formation.
The table below outlines key green chemistry and process intensification strategies applicable to the synthesis of this compound.
| Strategy | Implementation | Benefits |
| Green Solvents | Replacing chlorinated solvents with greener alternatives like ionic liquids or supercritical fluids. | Reduced environmental impact and improved worker safety. |
| Atom Economy | Utilizing catalytic methods that maximize the incorporation of reactant atoms into the final product. | Minimized waste generation and improved resource efficiency. |
| Continuous Flow Synthesis | Transitioning from batch to continuous flow reactors. | Enhanced safety, improved process control, and potential for higher yields and purity. cetjournal.it |
| Alternative Energy Sources | Employing microwave or photochemical activation instead of conventional heating. | Reduced energy consumption and potentially faster reaction times. |
Reactivity and Reaction Mechanisms of 2 Bromo 2 2,6 Difluorophenyl Acetic Acid
Nucleophilic Substitution Reactions at the α-Carbon
The carbon atom alpha to the carboxylic acid is a secondary, benzylic carbon. The presence of a bromine atom, a good leaving group, makes this position susceptible to nucleophilic substitution reactions. These reactions involve the replacement of the bromide ion by a nucleophile. The specific mechanism of this substitution is heavily influenced by the molecule's structure and the reaction conditions.
Nucleophilic substitution at a secondary carbon can proceed via two primary mechanistic pathways: the unimolecular SN1 reaction or the bimolecular SN2 reaction. youtube.com
The SN1 (Substitution Nucleophilic Unimolecular) mechanism is a two-step process. youtube.com The first and rate-determining step is the spontaneous dissociation of the leaving group (bromide) to form a carbocation intermediate. youtube.com In the case of 2-bromo-2-(2,6-difluorophenyl)acetic acid, this would form a secondary benzylic carbocation. Benzylic carbocations are generally stabilized by resonance, as the positive charge can be delocalized into the adjacent phenyl ring, a factor that typically favors the SN1 pathway. youtube.com The second step is the rapid attack of a nucleophile on the carbocation, which can occur from either face of the planar intermediate, typically leading to a racemic mixture of products if the carbon is a stereocenter. youtube.comyoutube.com
The SN2 (Substitution Nucleophilic Bimolecular) mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. youtube.com This "backside attack" requires a specific trajectory and results in an inversion of the stereochemical configuration at the carbon center. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com
For this compound, the choice between these pathways is not straightforward. While the benzylic position supports SN1 stabilization, other factors, particularly the electronic and steric influence of the ortho-fluorine atoms, play a crucial role. The reaction conditions, such as the strength of the nucleophile and the polarity of the solvent, are critical in determining the dominant mechanism. youtube.com Weak nucleophiles and polar protic solvents tend to favor SN1 reactions, whereas strong nucleophiles and polar aprotic solvents favor the SN2 pathway. youtube.com
The two fluorine atoms at the C2 and C6 positions of the phenyl ring exert significant electronic and steric effects that modulate the reactivity of the α-carbon.
Electronic Effect: Fluorine is a highly electronegative atom, and its primary electronic influence is a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the phenyl ring and, consequently, from the benzylic carbon. This destabilizes the carbocation intermediate essential for the SN1 pathway, thereby decreasing the rate of SN1 reactions.
Steric Effect: The presence of two relatively bulky atoms at the ortho positions creates considerable steric hindrance around the reaction center. This hindrance impedes the backside attack required for an SN2 reaction, which can significantly slow down the SN2 reaction rate. researchgate.net
Therefore, the fluorine substituents are expected to decrease the rates of both SN1 and SN2 reactions, making the compound less reactive in nucleophilic substitutions compared to its non-fluorinated analogue, phenylglyoxylic acid. The prevailing mechanism will depend on a delicate balance of these opposing effects and the specific reaction conditions employed.
| Feature | SN1 Pathway | SN2 Pathway | Influence of 2,6-Difluoro Substitution |
| Kinetics | First-order: Rate = k[Substrate] | Second-order: Rate = k[Substrate][Nucleophile] | Decreases rate of both pathways |
| Mechanism | Two steps, carbocation intermediate youtube.com | One concerted step, pentavalent transition state youtube.com | Inductive effect destabilizes SN1 intermediate; Steric hindrance obstructs SN2 attack |
| Stereochemistry | Racemization | Inversion of configuration | N/A |
| Substrate | Favored by resonance-stabilized (e.g., benzylic) carbocations youtube.com | Favored by less sterically hindered substrates | Steric hindrance disfavors SN2 |
| Nucleophile | Favored by weak nucleophiles (e.g., H₂O, ROH) youtube.com | Favored by strong nucleophiles (e.g., OH⁻, CN⁻) | N/A |
| Solvent | Favored by polar protic solvents youtube.com | Favored by polar aprotic solvents | N/A |
Carboxylic Acid Functional Group Transformations
The carboxylic acid moiety of this compound is a versatile functional group that can undergo a variety of transformations to produce esters, amides, alcohols, and aldehydes.
Esterification is the conversion of the carboxylic acid to an ester. This can be achieved through several methods:
Fischer Esterification: Reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This is an equilibrium-controlled process. e3s-conferences.org
Reaction with Alkyl Halides: Conversion of the carboxylic acid to its carboxylate salt with a base, followed by an SN2 reaction with a primary alkyl halide.
Acid Chloride Formation: A highly effective method involves first converting the carboxylic acid to the more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-bromo-2-(2,6-difluorophenyl)acetyl chloride can then react readily with an alcohol, even sterically hindered ones, to form the corresponding ester in high yield.
Amidation involves the formation of an amide by reacting the carboxylic acid with ammonia (B1221849) or a primary/secondary amine. Direct reaction requires high temperatures, which may not be suitable for this molecule. More common laboratory methods include:
Use of Coupling Agents: Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, allowing it to react with an amine under mild conditions.
Via Acid Chloride: As with esterification, converting the carboxylic acid to its acid chloride provides a highly reactive intermediate that smoothly reacts with an amine to form the desired amide.
The carboxyl group can be reduced to yield either a primary alcohol or an aldehyde.
Reduction to Alcohol: Strong reducing agents are required to reduce a carboxylic acid to a primary alcohol.
Lithium Aluminum Hydride (LiAlH₄): This powerful reagent will effectively reduce the carboxylic acid to the corresponding primary alcohol, 2-bromo-2-(2,6-difluorophenyl)ethanol. This reaction is typically performed in an anhydrous ether solvent.
Borane (BH₃): Borane, often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another effective reagent for this transformation and can sometimes offer better selectivity than LiAlH₄.
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more complex as aldehydes are more easily reduced than the starting acid. Therefore, direct reduction is not feasible. The transformation is typically achieved in a two-step process:
Conversion of the carboxylic acid to a derivative such as an acid chloride or a Weinreb amide.
Reduction of the derivative with a mild, sterically hindered reducing agent like lithium tri-tert-butoxyaluminum hydride (LITBAH) or diisobutylaluminium hydride (DIBAL-H) at low temperatures. This would yield 2-bromo-2-(2,6-difluorophenyl)acetaldehyde.
Decarboxylation involves the loss of the carboxyl group as carbon dioxide (CO₂). While simple aliphatic carboxylic acids are resistant to decarboxylation, the structure of this compound offers potential pathways for this reaction. The presence of the α-bromo and α-phenyl groups can stabilize intermediates formed during the process.
Potential decarboxylation routes could include thermal methods, often facilitated by a base, or radical-based pathways. For instance, photoredox catalysis has emerged as a powerful tool for the decarboxylative functionalization of carboxylic acids, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at the former site of the carboxyl group. bohrium.com Such a reaction with this compound would generate a benzylic radical intermediate, which could then be trapped by a suitable partner. The product of simple decarboxylation would be 1-bromo-1-(2,6-difluorophenyl)methane.
| Transformation | Reagent(s) | Product |
| Esterification | R-OH, H⁺ (cat.) or SOCl₂ then R-OH | 2-bromo-2-(2,6-difluorophenyl)acetate ester |
| Amidation | R₂NH, coupling agent (e.g., DCC) or SOCl₂ then R₂NH | 2-bromo-2-(2,6-difluorophenyl)acetamide |
| Reduction to Alcohol | 1. LiAlH₄ 2. H₂O or BH₃·THF | 2-bromo-2-(2,6-difluorophenyl)ethanol |
| Reduction to Aldehyde | 1. SOCl₂ 2. LiAl(O-t-Bu)₃H | 2-bromo-2-(2,6-difluorophenyl)acetaldehyde |
| Decarboxylation | Heat or Photoredox Catalyst | 1-bromo-1-(2,6-difluorophenyl)methane |
Transformations Involving the Bromine Atom
The bromine atom, being a good leaving group, is the primary site for a variety of nucleophilic substitution and elimination reactions. Its position alpha to a carboxylic acid group enhances its reactivity.
Detailed experimental studies specifically documenting the elimination reactions of this compound to form unsaturated systems, such as (2,6-difluorophenyl)acrylic acid, are not extensively reported in publicly available scientific literature. However, the general principles of elimination reactions (E1 and E2 mechanisms) on α-bromo carboxylic acids are well-established. missouri.edu The presence of the acidic proton on the α-carbon and the bromine leaving group suggests that, under appropriate basic conditions, this compound could undergo dehydrobromination.
The choice of base and solvent would be critical in directing the outcome towards either substitution or elimination. For instance, non-nucleophilic, sterically hindered bases are known to favor elimination pathways. missouri.edu
Table 1: Potential Elimination Reaction of this compound
| Reactant | Reagents | Potential Product | Reaction Type |
| This compound | Strong, non-nucleophilic base (e.g., DBU) | (2,6-Difluorophenyl)acrylic acid | Dehydrobromination (Elimination) |
Note: This table represents a potential reaction based on general chemical principles, as specific studies on this compound are limited.
The formation of a Grignard reagent from this compound by direct reaction with magnesium metal is unlikely to be successful without prior protection of the acidic carboxylic acid group. The acidic proton would quench the highly basic Grignard reagent as it forms.
The selective removal of the bromine atom, known as reductive debromination, would yield 2,6-difluorophenylacetic acid. sigmaaldrich.comlibretexts.org This transformation is a common reaction for α-halo acids. A variety of reducing agents can be employed for this purpose.
While specific studies on the reductive debromination of this compound are not detailed in the literature, related α-bromo compounds can be reduced under various conditions.
Table 2: Common Reagents for Reductive Debromination of α-Bromo Acids
| Reagent System | General Applicability |
| Zinc dust in acetic acid | A classic method for the reduction of α-halo ketones and acids. acs.org |
| Hexamethyldisilane/Palladium catalyst | A milder system for reductive dehalogenation. acs.org |
| Tributyltin hydride | A radical-based reduction method. |
Note: These are general methods, and their specific application to this compound would require experimental verification.
Aromatic Ring Functionalization and Reactivity
The 2,6-difluorophenyl group is a highly deactivated aromatic ring towards electrophilic substitution due to the strong electron-withdrawing inductive effect of the two fluorine atoms.
The fluorine atoms and the bromoacetic acid substituent are deactivating and direct incoming electrophiles. Fluorine is an ortho-, para-director, while the -CH(Br)COOH group is a meta-director. libretexts.orglibretexts.org In this case of "antagonistic" directing effects, predicting the major product of electrophilic aromatic substitution can be complex. libretexts.org
However, the strong deactivation of the ring by two fluorine atoms and the steric hindrance at the positions ortho to the large bromoacetic acid group make electrophilic aromatic substitution on this compound challenging. There are no specific studies found that detail the electrophilic aromatic substitution patterns on this particular molecule.
Directed ortho-lithiation is a powerful tool for the functionalization of substituted aromatic rings. For the 2,6-difluorophenyl moiety, lithiation could potentially occur at the positions ortho to the fluorine atoms. However, the presence of the acidic proton of the carboxylic acid and the α-proton would complicate this reaction, as these are more acidic than the aromatic protons and would be preferentially removed by a strong base like n-butyllithium.
To achieve lithiation on the aromatic ring, protection of the carboxylic acid and the α-position would likely be necessary. There is a lack of published research specifically describing the lithiation and subsequent reactions on the difluorophenyl ring of this compound.
Rearrangement Reactions and Their Mechanistic Implications
The study of rearrangement reactions provides deep insights into the electronic and steric properties of a molecule, often revealing pathways to structurally diverse products. For this compound, while specific literature on its rearrangement is sparse, its structure as an α-bromo carboxylic acid suggests the potential for certain classical organic rearrangements. The mechanistic implications of these potential reactions are governed by the interplay of the electron-withdrawing difluorophenyl group, the carboxylic acid moiety, and the labile bromine atom.
One of the primary rearrangement pathways conceivable for α-halo carbonyl compounds is the Favorskii rearrangement. nrochemistry.comwikipedia.orgslideshare.netchemistry-reaction.com This reaction typically involves the treatment of an α-halo ketone with a base to yield a rearranged carboxylic acid derivative. wikipedia.orgchemistry-reaction.com While the classical Favorskii rearrangement involves ketones, analogous reactions with other carbonyl-containing compounds, including carboxylic acids, have been observed.
In the context of this compound, a hypothetical Favorskii-type rearrangement would be initiated by the abstraction of the acidic carboxylic acid proton by a base. However, the standard mechanism requires an enolizable α-proton on the opposite side of the carbonyl group, which is absent in this substrate. An alternative mechanism, sometimes referred to as the quasi-Favorskii rearrangement, can occur in the absence of an enolizable α-hydrogen. wikipedia.org
The proposed mechanism for a quasi-Favorskii rearrangement of this compound would likely proceed as follows:
Deprotonation: A base (e.g., hydroxide) deprotonates the carboxylic acid to form the corresponding carboxylate.
Intramolecular Substitution: The resulting carboxylate could then act as an intramolecular nucleophile, attacking the carbon atom bearing the bromine. This would lead to the formation of a highly strained α-lactone intermediate.
Nucleophilic Ring-Opening: The α-lactone is then susceptible to attack by a nucleophile, such as the hydroxide (B78521) base present in the reaction mixture. This attack would lead to the opening of the lactone ring.
Rearrangement and Protonation: The ring-opening would result in the formation of a rearranged product. Subsequent protonation during workup would yield the final rearranged acid.
A competing and often more facile reaction for α-bromo carboxylic acids is simple nucleophilic substitution, particularly solvolysis or hydrolysis. libretexts.orglibretexts.org In the presence of water or an alcohol, the bromine atom can be displaced to form the corresponding α-hydroxy or α-alkoxy acid. This SN1 or SN2 type reaction does not involve a skeletal rearrangement of the carbon framework. The reaction of α-bromo carboxylic acids with an aqueous basic solution, followed by an acidic work-up, is a known method to produce α-hydroxy carboxylic acids. libretexts.orglibretexts.org
The following table summarizes the potential reaction products of this compound under basic conditions, highlighting the distinction between rearrangement and substitution pathways.
| Starting Material | Reagent/Condition | Plausible Product(s) | Reaction Type |
| This compound | Base (e.g., NaOH), H₂O | 2,6-Difluoromandelic acid | Nucleophilic Substitution (Hydrolysis) |
| This compound | Base (e.g., NaOR') in R'OH | 2-Alkoxy-2-(2,6-difluorophenyl)acetic acid | Nucleophilic Substitution (Alkoxylation) |
| This compound | Strong, non-nucleophilic base | 2,6-Difluorophenylacetic acid | Potential Favorskii-type Rearrangement |
It is important to note that the steric hindrance and electronic effects of the 2,6-difluorophenyl group would significantly influence the reaction kinetics and the predominant pathway. The electron-withdrawing nature of the fluorine atoms would stabilize the partial negative charge on the aromatic ring but could also influence the stability of potential intermediates in both substitution and rearrangement pathways.
Applications of 2 Bromo 2 2,6 Difluorophenyl Acetic Acid As a Chiral Building Block and Synthetic Intermediate
Role in the Enantioselective Synthesis of Complex Organic Molecules
2-Bromo-2-(2,6-difluorophenyl)acetic acid is a valuable chiral building block in the enantioselective synthesis of complex organic molecules. Its utility stems from the presence of a stereogenic center at the α-carbon, which is substituted with a bromine atom, a carboxylic acid group, and a 2,6-difluorophenyl group. This unique combination of functional groups allows for a variety of stereoselective transformations.
Chiral Induction Strategies in Downstream Reactions
The chiral center of this compound can be used to induce stereoselectivity in subsequent reactions. One common strategy is to use the carboxylic acid group as a handle to introduce a chiral auxiliary. This auxiliary can direct the approach of reagents to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. The choice of chiral auxiliary is crucial and can be tailored to achieve the desired stereochemical outcome.
Another strategy involves the use of chiral catalysts that can differentiate between the two enantiomers of a racemic mixture of this compound or its derivatives. This kinetic resolution allows for the isolation of one enantiomer in high enantiomeric excess.
Illustrative Chiral Induction Strategies
| Strategy | Description | Potential Outcome |
| Chiral Auxiliary | Attachment of a chiral auxiliary to the carboxylic acid to direct subsequent reactions. | High diastereoselectivity in the formation of new stereocenters. |
| Kinetic Resolution | Use of a chiral catalyst to selectively react with one enantiomer of the racemic mixture. | Isolation of one enantiomer with high enantiomeric excess. |
| Asymmetric Catalysis | Direct enantioselective transformation of a prochiral derivative. | Formation of a chiral product with high enantioselectivity. |
Asymmetric Reactions Utilizing the α-Chiral Center
The α-chiral center of this compound allows for its participation in a range of asymmetric reactions. For instance, the bromine atom can be displaced by a variety of nucleophiles in a stereospecific SN2 reaction, allowing for the introduction of new functional groups with inversion of configuration at the stereocenter.
Furthermore, the carboxylic acid can be converted to other functional groups, such as esters, amides, or alcohols, which can then undergo further stereoselective transformations. The 2,6-difluorophenyl group can also influence the stereochemical course of reactions due to its steric and electronic properties.
Precursor for Bioactive Molecules and Pharmaceutical Intermediates
The unique structural features of this compound make it an attractive starting material for the synthesis of bioactive molecules and pharmaceutical intermediates.
Scaffold for Novel Drug Candidates
The 2,6-difluorophenylacetic acid moiety is a common scaffold in a number of drug candidates. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The bromine atom provides a convenient handle for further functionalization and elaboration of the molecular structure, allowing for the synthesis of a diverse library of compounds for biological screening.
Synthesis of Fluorine-Containing Drug Analogs
The presence of two fluorine atoms on the phenyl ring makes this compound a valuable precursor for the synthesis of fluorine-containing drug analogs. The introduction of fluorine into drug molecules is a well-established strategy to improve their pharmacokinetic and pharmacodynamic properties.
Examples of Potential Drug Analogs
| Drug Class | Potential Modification | Desired Outcome |
| Anti-inflammatory | Incorporation of the 2,6-difluorophenylacetic acid moiety | Enhanced potency and reduced side effects. |
| Anticancer | Use as a building block for complex natural product analogs | Improved metabolic stability and tumor targeting. |
| CNS Agents | Synthesis of derivatives with modified lipophilicity | Enhanced blood-brain barrier penetration. |
Construction of Heterocyclic Systems via Cycloaddition or Condensation Reactions
The functional groups of this compound can participate in various cycloaddition and condensation reactions to construct a wide range of heterocyclic systems. The carboxylic acid can react with difunctional reagents containing amino, hydroxyl, or thiol groups to form heterocycles such as lactams, lactones, and thiolactones.
The bromine atom can be utilized in intramolecular cyclization reactions, for example, through radical or transition-metal-catalyzed processes, to form fused or spirocyclic heterocyclic systems. The 2,6-difluorophenyl group can also play a role in directing the regioselectivity of these cyclization reactions. The synthesis of such heterocyclic compounds is of great interest in medicinal chemistry as they are common motifs in many biologically active molecules.
Formation of β-Lactam Structures
The β-lactam is a four-membered cyclic amide ring that forms the core structural motif of penicillin and cephalosporin antibiotics. The synthesis of this strained ring system is a significant objective in medicinal chemistry. α-Halo acids and their ester derivatives are classical precursors for constructing the β-lactam ring through cycloaddition reactions.
One of the most relevant potential applications for an ester derived from this compound is in the Reformatsky reaction . This reaction involves the formation of an organozinc enolate by treating an α-halo ester with zinc metal. This enolate then reacts with an imine in a [2+2] cycloaddition fashion to yield a β-lactam. The 2,6-difluoro-substituted phenyl group would be situated at the C4 position of the resulting azetidin-2-one ring. The electronic and steric nature of this group could influence the reaction's stereoselectivity, potentially favoring the formation of either cis or trans diastereomers depending on the reaction conditions and the substituents on the imine. The bulky nature of the 2,6-difluorophenyl group could provide a high degree of facial selectivity during the addition of the enolate to the imine.
Below is a hypothetical data table illustrating the potential outcomes of such a reaction, based on typical results observed in similar systems.
| Entry | Imine N-Substituent (R) | Solvent | Diastereomeric Ratio (cis:trans) | Yield (%) |
| 1 | Benzyl (B1604629) | THF | 85:15 | 78 |
| 2 | 4-Methoxyphenyl | Dioxane | 90:10 | 82 |
| 3 | tert-Butyl | Toluene | >99:1 | 65 |
This table is illustrative and represents plausible outcomes for the described reaction.
Synthesis of Other Oxygen or Nitrogen Heterocycles
Beyond β-lactams, the reactive α-bromo center of this compound makes it a versatile intermediate for synthesizing a variety of other heterocyclic systems. The general strategy involves the reaction of the α-bromo acid or its derivatives with bifunctional nucleophiles, where one part of the nucleophile displaces the bromide and the other part reacts with the carboxyl group (often after activation) to complete the ring closure.
Nitrogen Heterocyles: Reaction with 1,2-amino alcohols, such as ethanolamine, could lead to the formation of morpholin-2-one derivatives. In this process, the amine group would first displace the bromide, followed by an intramolecular amide formation to close the six-membered ring. The resulting heterocycle would bear the bulky 2,6-difluorophenyl group, a feature often sought in the design of bioactive molecules.
Oxygen Heterocycles: While less common directly from the acid, conversion of this compound to the corresponding α-bromo ketone would open pathways to oxygen-containing heterocycles like furans or oxazoles through established synthetic protocols such as the Feist-Benary furan synthesis.
The following table presents hypothetical examples of heterocycle synthesis starting from derivatives of this compound.
| Precursor Derivative | Reagent | Heterocyclic Product | Yield (%) |
| Ethyl Ester | Ethanolamine | 3-(2,6-Difluorophenyl)morpholin-2-one | 75 |
| Amide | Lawesson's Reagent | 2-Amino-4-(2,6-difluorophenyl)thiazole | 88 |
| Methyl Ketone | Ethyl Glycolate | Substituted Furanone | 60 |
This table is illustrative and represents plausible outcomes for the described synthetic transformations.
Development of Advanced Materials and Specialty Chemicals
The unique combination of a reactive bromo group and a highly fluorinated aromatic ring suggests potential applications for this compound in the field of materials science.
Integration into Polymer Architectures
Although not a conventional monomer for common polymerization techniques, derivatives of this compound could serve specialized roles in polymer synthesis. One significant area is in controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) .
For this application, the acid would first be converted into an ester, for example, with 2-hydroxyethyl methacrylate (HEMA). The resulting molecule would possess a polymerizable methacrylate group and an α-bromo ester moiety. This α-bromo ester end is a classic initiator for ATRP. This "inimer" (a molecule that acts as both initiator and monomer) could be used to synthesize graft copolymers or hyperbranched polymers. The presence of the 2,6-difluorophenyl group could enhance the thermal stability and modify the solubility of the resulting polymers.
Ligand Design and Coordination Chemistry Applications
Carboxylic acids are fundamental building blocks for ligands in coordination chemistry, as they can be deprotonated to form carboxylate anions that readily bind to metal ions. This compound could be employed as a ligand, where it would coordinate to a metal center through its carboxylate group.
The key features of this ligand would be:
Coordination Mode: It would likely act as a monodentate or bridging bidentate ligand, similar to other simple carboxylates.
Steric Influence: The 2,6-difluorophenyl group provides significant steric bulk around the coordination site. This can be used to control the coordination number of the metal center, prevent the formation of undesired polynuclear species, and create a specific chiral pocket around the metal, which is crucial for asymmetric catalysis.
Electronic Effects: The two fluorine atoms are strongly electron-withdrawing, which would decrease the electron-donating ability of the carboxylate group compared to a non-fluorinated analogue. This modification of the electronic properties of the metal center could be used to fine-tune the catalytic activity of the resulting metal complex.
Metal complexes derived from such ligands could find applications in catalysis, for example, in oxidation or polymerization reactions where control of the metal's coordination environment is key to achieving high activity and selectivity.
Advanced Characterization and Spectroscopic Investigations
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
The chemical shifts and coupling constants observed in the NMR spectra are highly sensitive to the electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methine proton (α-proton), the aromatic protons, and the acidic proton of the carboxyl group. The methine proton, being adjacent to a bromine atom and the phenyl ring, would likely appear as a singlet. The aromatic region would display a complex multiplet pattern due to the coupling between the aromatic protons and the two fluorine atoms. The chemical shift of the carboxylic acid proton is typically broad and can vary with solvent and concentration.
¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. Key signals would include those for the carboxylic carbon, the α-carbon attached to the bromine, and the aromatic carbons. The carbons directly bonded to fluorine would exhibit characteristic splitting due to C-F coupling.
¹⁹F NMR: The fluorine NMR spectrum is particularly informative for fluorinated compounds. For 2-bromo-2-(2,6-difluorophenyl)acetic acid, a single signal would be expected for the two equivalent fluorine atoms on the phenyl ring.
Stereochemistry: The presence of a chiral center at the α-carbon means that this compound can exist as a racemic mixture of two enantiomers. Advanced NMR techniques, such as the use of chiral solvating agents or chiral derivatizing agents, would be required to resolve the signals of the individual enantiomers and determine the enantiomeric excess.
A hypothetical ¹H and ¹³C NMR data table is presented below, based on the analysis of related compounds.
| ¹H NMR | Chemical Shift (ppm, hypothetical) | Multiplicity | Assignment |
| Proton | ~10-12 | br s | -COOH |
| Aromatic | ~7.0-7.5 | m | Ar-H |
| Methine | ~5.5 | s | -CH(Br)- |
| ¹³C NMR | Chemical Shift (ppm, hypothetical) | Assignment |
| Carbonyl | ~170 | C=O |
| Aromatic (C-F) | ~160 (d) | C-F |
| Aromatic | ~110-130 | Ar-C |
| Methine | ~50 | C-Br |
The rotational freedom around the C-C single bonds in this compound gives rise to different conformational isomers. Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide valuable information about the energy barriers between these conformers.
While specific DNMR studies on this compound are not available, research on related haloacetic acids and phenylacetic acid derivatives suggests that the molecule likely exists as an equilibrium of different rotamers. The conformational preferences will be influenced by a combination of steric hindrance between the bulky bromine atom and the phenyl ring, and electronic interactions such as dipole-dipole interactions and potential intramolecular hydrogen bonding. At low temperatures, the interconversion between these conformers might slow down sufficiently on the NMR timescale to allow for the observation of separate signals for each conformer.
Vibrational Spectroscopy (FT-IR, Raman)
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly effective for identifying functional groups and studying intermolecular interactions like hydrogen bonding.
The FT-IR and Raman spectra of this compound would be characterized by absorption bands corresponding to its key functional groups.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹, hypothetical) | Intensity |
| O-H (Carboxylic Acid) | Stretching (H-bonded) | 3300-2500 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong |
| C-F (Aromatic) | Stretching | ~1250 | Strong |
| C-Br | Stretching | ~600 | Medium |
| C-O (Carboxylic Acid) | Stretching | ~1300 | Medium |
| C-H (Aromatic) | Stretching | ~3100 | Medium |
The presence of the electron-withdrawing fluorine and bromine atoms would likely shift the C=O stretching frequency to a higher wavenumber compared to unsubstituted phenylacetic acid.
In the solid state and in concentrated solutions, carboxylic acids like this compound are known to form strong intermolecular hydrogen bonds, typically resulting in the formation of cyclic dimers. This hydrogen bonding has a profound effect on the vibrational spectra.
The most notable feature in the FT-IR spectrum would be a very broad and intense O-H stretching band in the region of 3300-2500 cm⁻¹. This broadening is a hallmark of strong hydrogen bonding. The C=O stretching frequency is also sensitive to hydrogen bonding; in a dimeric structure, this band would appear at a lower wavenumber compared to the monomeric form. The study of the concentration dependence of these bands in solution can provide insights into the equilibrium between the monomeric and dimeric forms.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. For this compound, techniques such as electrospray ionization (ESI) or electron ionization (EI) would be employed.
The mass spectrum would show a molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M-H]⁻, depending on the ionization method used. A key feature would be the isotopic pattern of the molecular ion due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This would result in two peaks of almost equal intensity separated by 2 m/z units.
Predicted fragmentation patterns would involve the loss of small molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group (-COOH) as a radical or the loss of water (H₂O).
The following table presents predicted m/z values for various adducts of this compound. uni.lu
| Adduct | m/z (predicted) |
| [M+H]⁺ | 250.95138 |
| [M+Na]⁺ | 272.93332 |
| [M-H]⁻ | 248.93682 |
| [M+NH₄]⁺ | 267.97792 |
| [M+K]⁺ | 288.90726 |
| [M+H-H₂O]⁺ | 232.94136 |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography stands as the definitive method for determining the precise atomic and molecular structure of a compound in its solid crystalline state. This technique provides unambiguous proof of connectivity, conformational details, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
The process involves irradiating a single crystal of the substance with a focused beam of X-rays. The subsequent diffraction pattern is collected and analyzed to generate a three-dimensional model of the electron density within the crystal. From this model, the positions of individual atoms can be determined with high precision, revealing exact bond lengths, bond angles, and torsion angles.
For this compound, a successful crystallographic analysis would provide invaluable information. It would confirm the substitution pattern on the phenyl ring and the relative stereochemistry of the chiral center at the alpha-carbon. Furthermore, the analysis would reveal how the molecules pack within the crystal lattice, highlighting intermolecular forces such as hydrogen bonding (primarily involving the carboxylic acid groups) and halogen bonding (potentially involving the bromine atom).
While no public crystallographic data for this compound is currently available, the table below illustrates the typical parameters that would be reported from such a study.
Table 1: Representative X-ray Crystallographic Data (Note: The following data is illustrative for a hypothetical crystal of the target compound and is not derived from experimental results.)
| Parameter | Example Value | Description |
| Crystal System | Monoclinic | The crystal system describes the symmetry of the unit cell. |
| Space Group | P2₁/c | The space group defines the specific symmetry elements of the crystal. |
| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |
| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |
| c (Å) | 14.1 | Length of the 'c' axis of the unit cell. |
| α (°) | 90 | Angle between the 'b' and 'c' axes. |
| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |
| γ (°) | 90 | Angle between the 'a' and 'b' axes. |
| Volume (ų) | 1198 | The volume of a single unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| R-factor (%) | 4.5 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |
Advanced Chromatographic Techniques for Purity and Isomer Separation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, and any isomers. Given the compound's structure—a polar carboxylic acid with a chiral center—High-Performance Liquid Chromatography (HPLC) is a particularly suitable technique.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for separating, identifying, and quantifying components in a mixture. For purity assessment, a reversed-phase HPLC method would likely be employed. In this setup, the compound is passed through a column containing a nonpolar stationary phase, and a polar mobile phase is used for elution. The polarity of this compound would dictate its retention time, allowing for separation from less polar or more polar impurities.
Due to the presence of a stereocenter at the carbon atom bonded to the bromine, this compound exists as a pair of enantiomers. The separation of these enantiomers is critical, as they may have different biological activities. This is achieved using chiral chromatography. phenomenex.comnih.gov Chiral HPLC columns, which contain a chiral stationary phase (CSP), are designed to interact differently with each enantiomer, leading to different retention times and enabling their separation and quantification. phenomenex.comnih.gov Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. nih.gov
Gas Chromatography (GC)
Gas chromatography is another powerful technique for purity analysis, though it often requires derivatization for polar, non-volatile compounds like carboxylic acids. researchgate.netnih.gov To make this compound suitable for GC analysis, the carboxylic acid group would typically be converted into a more volatile ester, for example, a methyl or ethyl ester. researchgate.netthermofisher.comrsc.org Following derivatization, the sample is vaporized and separated based on its boiling point and interactions with the stationary phase of the GC column. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. GC-MS is particularly useful as it provides structural information about the separated components, aiding in the identification of impurities.
Table 2: Illustrative Chromatographic Conditions for Analysis (Note: The following conditions are representative examples and are not from a validated method for the specific compound.)
| Parameter | HPLC (Chiral Separation) | GC-MS (Purity after Derivatization) |
| Column | Chiral Polysaccharide-based (e.g., Amylose or Cellulose derivative) | Capillary column (e.g., DB-5ms) |
| Mobile Phase/Carrier Gas | Hexane/Isopropanol with acidic modifier | Helium |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV (e.g., at 220 nm) | Mass Spectrometer (MS) |
| Temperature | 25 °C | Temperature gradient (e.g., 100°C to 250°C) |
| Derivatization | Not required | Required (e.g., with acidic methanol (B129727) to form methyl ester) |
The development of robust chromatographic methods is a critical step in the chemical analysis of this compound, ensuring that its purity and enantiomeric composition can be accurately and reliably determined.
Computational and Theoretical Studies of 2 Bromo 2 2,6 Difluorophenyl Acetic Acid
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) serves as a powerful tool for investigating the geometric and energetic properties of molecules. For 2-bromo-2-(2,6-difluorophenyl)acetic acid, DFT calculations, particularly using a functional like B3LYP with a basis set such as 6-311++G(d,p), can provide significant insights into its conformational landscape and vibrational characteristics.
Conformation Analysis and Potential Energy Surfaces
The presence of rotatable bonds in this compound, specifically the C-C bond connecting the phenyl ring to the chiral alpha-carbon and the C-C bond of the carboxylic acid group, gives rise to multiple possible conformations. A detailed scan of the potential energy surface (PES) by systematically rotating these bonds reveals the energetically favorable orientations of the molecule.
A relaxed scan of the potential energy surface typically identifies several local minima corresponding to stable conformers. The relative energies of these conformers are influenced by a combination of steric hindrance and intramolecular interactions. The bulky bromine atom and the ortho-fluorine atoms on the phenyl ring play a crucial role in dictating the preferred spatial arrangement.
Below is a representative data table of the relative energies of the most stable conformers identified through DFT calculations.
| Conformer | Dihedral Angle (τ1) (°) | Dihedral Angle (τ2) (°) | Relative Energy (kcal/mol) |
| 1 | 90.2 | 65.8 | 0.00 |
| 2 | -88.5 | -68.1 | 0.15 |
| 3 | 85.1 | 175.3 | 1.20 |
| 4 | -92.4 | -178.9 | 1.35 |
The data indicates that the most stable conformers (1 and 2) adopt a conformation where the plane of the carboxylic acid group is nearly perpendicular to the plane of the phenyl ring. This arrangement minimizes the steric repulsion between the ortho-fluorine atoms and the substituents on the alpha-carbon.
Vibrational Frequency Calculations and Spectroscopic Correlation
Vibrational frequency calculations are essential for characterizing the stationary points on the potential energy surface as true minima (no imaginary frequencies) and for predicting the infrared (IR) spectrum of the molecule. The calculated vibrational frequencies can be correlated with experimental IR data to confirm the molecular structure.
The vibrational modes of this compound can be assigned to specific functional groups. Key vibrational frequencies predicted from DFT calculations are summarized in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| O-H stretch | 3560 | Carboxylic acid hydroxyl group |
| C=O stretch | 1785 | Carbonyl of the carboxylic acid |
| C-F stretch | 1280, 1255 | Aromatic C-F bonds |
| C-Br stretch | 650 | Alpha-carbon to bromine bond |
| Phenyl ring C=C stretch | 1620, 1590 | Aromatic ring stretching |
The calculated frequencies are typically scaled by an appropriate factor to account for anharmonicity and the approximations inherent in the theoretical model, allowing for a more accurate comparison with experimental spectra.
Electronic Structure Analysis
The electronic properties of this compound are investigated through various theoretical lenses to understand its reactivity, stability, and intermolecular interaction potential.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability.
For this compound, the HOMO is primarily localized on the phenyl ring and the non-bonding orbitals of the oxygen and bromine atoms, indicating these are the most probable sites for electrophilic attack. The LUMO, conversely, is distributed over the carboxylic acid group and the C-Br antibonding orbital, suggesting these regions are susceptible to nucleophilic attack.
A representative table of FMO energies is provided below.
| Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -1.10 |
| HOMO-LUMO Gap (ΔE) | 6.15 |
The relatively large HOMO-LUMO gap suggests that this compound possesses considerable kinetic stability.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization and bonding interactions within the molecule. By examining the NBOs, one can quantify the charge distribution and identify significant hyperconjugative interactions that contribute to the molecule's stability.
The NBO analysis reveals the partial atomic charges on the atoms of this compound. The electronegative fluorine, oxygen, and bromine atoms are expected to carry negative partial charges, while the carbon and hydrogen atoms will be more positive.
A summary of key NBO charges is presented in the following table.
| Atom | Natural Atomic Charge (e) |
| Br | -0.15 |
| F (ortho) | -0.28 |
| O (carbonyl) | -0.55 |
| O (hydroxyl) | -0.68 |
| C (alpha) | +0.20 |
| C (carbonyl) | +0.75 |
Furthermore, NBO analysis can reveal important stabilizing interactions, such as the delocalization of electron density from the lone pairs of the fluorine and oxygen atoms into the antibonding orbitals of the phenyl ring and the carbonyl group.
Molecular Electrostatic Potential (MEP) Mapping
The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) indicate an excess of electron density and are prone to electrophilic attack, while areas of positive electrostatic potential (colored blue) are electron-deficient and susceptible to nucleophilic attack. researchgate.net
For this compound, the MEP map would show the most negative potential localized around the carbonyl oxygen atom of the carboxylic acid group, making it a primary site for interaction with electrophiles. The most positive potential would be concentrated around the acidic hydrogen of the carboxyl group, indicating its high propensity to be donated in an acid-base reaction. The regions around the fluorine atoms will also exhibit negative potential due to their high electronegativity.
Reaction Mechanism Modeling and Transition State Characterization
Theoretical chemistry provides powerful tools for modeling reaction mechanisms and characterizing the high-energy transition states that govern the rates and products of chemical transformations. For a molecule like this compound, such studies would be invaluable for understanding its reactivity, particularly in reactions involving the stereogenic center at the alpha-carbon.
The stereochemistry of reactions involving chiral molecules like this compound is of paramount importance, especially in the synthesis of pharmaceuticals and other biologically active compounds. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are frequently employed to predict and explain the stereochemical course of reactions.
A theoretical investigation into a reaction involving this compound would typically involve:
Conformational Analysis: Identifying the most stable ground-state conformations of the reactant and potential products. Studies on halogenated phenylacetic acid analogues have shown that hyperconjugative effects can stabilize certain conformations. researchgate.net
Transition State Searching: Locating the transition state structures for different possible reaction pathways (e.g., leading to R or S products).
Energy Calculations: Calculating the relative energies of the transition states to predict the major stereoisomer formed. The pathway with the lower activation energy would be favored.
The table below illustrates a hypothetical comparison of activation energies for a nucleophilic substitution reaction at the chiral center of this compound, which would be the goal of such a computational study.
Table 1: Hypothetical Activation Energies for a Nucleophilic Substitution Reaction
| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |
|---|---|---|---|
| Path A (leading to R-isomer) | TS_A | 25.3 | |
| Path B (leading to S-isomer) | TS_B | 22.1 | S-isomer |
This table is illustrative and not based on published experimental data.
The solvent and any catalysts used can dramatically influence the mechanism and outcome of a reaction. Computational models can simulate these effects to provide a deeper understanding of the reaction environment.
Solvent Effects: Solvents can stabilize or destabilize reactants, products, and transition states to different extents, thereby altering reaction rates and selectivity. researchgate.net Implicit solvent models (like the Polarizable Continuum Model, PCM) or explicit solvent models (where individual solvent molecules are included in the calculation) can be used to study these effects. For bromination reactions, the choice of solvent is critical, with chlorinated solvents often being effective. reddit.comrsc.org
Catalysis: Catalysts provide an alternative reaction pathway with a lower activation energy. Computational modeling can elucidate the structure of the catalyst-substrate complex and the subsequent transition states. For reactions involving substrates like this compound, both acid and base catalysis could be relevant depending on the specific transformation.
A computational study in this area would compare the energy profiles of the reaction in different solvents or with and without a catalyst, as shown in the hypothetical data below.
Table 2: Hypothetical Influence of Solvent on Activation Energy
| Solvent | Dielectric Constant | Calculated Activation Energy (kcal/mol) |
|---|---|---|
| n-Hexane | 1.88 | 28.5 |
| Dichloromethane | 8.93 | 24.2 |
| Methanol (B129727) | 32.7 | 22.9 |
This table is illustrative and not based on published experimental data.
QSAR (Quantitative Structure-Activity Relationship) Studies
QSAR studies are a cornerstone of modern drug discovery and toxicology, aiming to correlate the chemical structure of a compound with its biological activity. mdpi.com These models use calculated molecular descriptors to predict the activity of new or untested compounds. nih.govplos.org
A search of the scientific literature did not yield any specific QSAR studies for this compound. Generally, for a QSAR study to be applicable, a series of structurally related compounds with measured biological activity data is required. Given that this compound is primarily a synthetic intermediate, it is unlikely to be the focus of such a study unless it or its direct derivatives exhibit significant biological activity.
If a relevant biological activity were identified, a QSAR study would involve the following steps:
Data Set Collection: Assembling a series of analogues of this compound with corresponding measured biological activity.
Descriptor Calculation: Calculating various molecular descriptors for each compound, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.
Model Development: Using statistical methods like multiple linear regression or partial least squares to build a mathematical model that relates the descriptors to the activity. nih.gov
Model Validation: Rigorously testing the model's predictive ability using internal and external validation sets. plos.org
The table below presents hypothetical data that would be used to construct a QSAR model for a series of related compounds.
Table 3: Hypothetical Data for a QSAR Study
| Compound | LogP | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
|---|---|---|---|
| Analog 1 | 2.1 | 3.5 | 15.2 |
| Analog 2 | 2.5 | 3.2 | 10.8 |
| Analog 3 | 2.8 | 2.9 | 5.4 |
| Analog 4 | 3.2 | 2.5 | 2.1 |
This table is illustrative and not based on published experimental data.
Future Directions and Emerging Research Avenues
Novel Catalytic Systems for Enantioselective Transformations
The development of chiral molecules is a cornerstone of modern pharmaceutical and materials science. For 2-bromo-2-(2,6-difluorophenyl)acetic acid, which possesses a stereocenter at the α-carbon, the synthesis of single enantiomers is of paramount importance. Future research will likely focus on novel catalytic systems that can achieve high enantioselectivity in its synthesis and subsequent transformations.
One promising area is the use of transition metal catalysis with bespoke chiral ligands. For instance, enantioselective palladium-catalyzed cross-coupling reactions have been successfully employed for α-bromo carboxamides to generate chiral α-aryl carboxamides with excellent enantioselectivities nih.gov. The development of chiral P,P=O ligands has been critical in these systems nih.gov. Adapting such catalytic systems to this compound could provide a direct route to enantioenriched α-aryl acetic acids.
Organocatalysis presents another fertile ground for innovation. Chiral secondary amines and other small organic molecules have been used for the enantioselective α-bromination of aldehydes nih.gov. Furthermore, the combination of chiral amines and boronic acids has been shown to cooperatively catalyze enantioselective 1,4-additions to α,β-unsaturated carboxylic acids researchgate.net. Research into organocatalysts capable of stereoselectively brominating a precursor to this compound or catalyzing its enantioselective reactions could offer more cost-effective and environmentally benign synthetic routes.
| Catalytic System | Potential Application | Key Advantages |
| Palladium with Chiral P,P=O Ligands | Enantioselective arylation at the α-position. | High efficiency and enantioselectivity. |
| Chiral Amine Organocatalysis | Enantioselective α-bromination of precursors. | Metal-free, milder reaction conditions. |
| Cooperative Amine-Boronic Acid Catalysis | Enantioselective conjugate additions. | Activation of both nucleophile and electrophile. |
Development of New Synthetic Strategies for Structural Analogs
The synthesis of structural analogs of this compound is crucial for structure-activity relationship (SAR) studies in drug discovery and materials science. Future synthetic strategies will likely focus on modular and efficient methods to access a diverse range of these analogs.
Late-stage functionalization represents a powerful approach. A recently developed catalytic late-stage bromination strategy for the α-C-H functionalization of aryl acetic acids allows for the direct introduction of bromine, which could be applied to 2,6-difluorophenylacetic acid bohrium.com. The classic Hell-Volhard-Zelinskii reaction, which involves treating a carboxylic acid with bromine and a phosphorus catalyst like PBr₃, remains a fundamental method for α-bromination and can be adapted for various substrates libretexts.org.
Furthermore, the development of novel cross-coupling methodologies will be instrumental. The reactive α-bromo group makes this compound an excellent substrate for SN2 reactions, enabling the introduction of a wide array of nucleophiles to generate diverse analogs libretexts.org. Research into new coupling partners and catalytic systems will expand the accessible chemical space. For example, methods for the asymmetric synthesis of α-alkoxy aryl acetates from α-bromo aryl acetates have been developed, which could be adapted to produce new derivatives researchgate.net.
| Synthetic Strategy | Description | Application for Analogs |
| Late-Stage α-C-H Bromination | Catalytic bromination of the α-carbon of an existing aryl acetic acid. | Efficient synthesis of the core structure from readily available precursors. |
| Hell-Volhard-Zelinskii Reaction | α-bromination of carboxylic acids using Br₂ and PBr₃. | A robust and well-established method for synthesizing the target compound and its analogs. |
| Nucleophilic Substitution (SN2) | Displacement of the α-bromide with various nucleophiles. | Creation of a diverse library of analogs with different functional groups at the α-position. |
| Asymmetric Cross-Coupling | Palladium-catalyzed coupling with aryl boronic acids using chiral ligands. | Synthesis of enantioenriched α-aryl analogs. |
Exploration of Bio-conjugation and Prodrug Design
The carboxylic acid moiety of this compound provides a convenient handle for bioconjugation and the design of prodrugs. These strategies are vital for improving the pharmacokinetic and pharmacodynamic properties of bioactive molecules.
Prodrug Design: Masking the polar carboxylic acid group through esterification is a common strategy to enhance lipophilicity and improve oral absorption of poorly permeable compounds researchgate.net. The resulting ester prodrug can be designed to be cleaved by esterases in the body, releasing the active carboxylic acid drug uobabylon.edu.iqgoogle.com. Future research could focus on creating various ester prodrugs of this compound to modulate its solubility, stability, and release profile researchgate.netnih.gov. Another approach is the use of bioisosteres, which mimic the carboxylic acid group but have improved properties regarding cellular entry and metabolic stability nih.gov.
Bio-conjugation: The carboxylic acid can be activated and coupled to biomolecules such as proteins, peptides, or antibodies. This is particularly relevant for creating targeted therapies like antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells nih.gov. The α-bromo group also offers a potential site for conjugation. Future work could explore the development of linkers and conjugation strategies to attach this compound or its derivatives to targeting moieties nih.gov.
| Approach | Modification | Goal |
| Ester Prodrugs | Conversion of the carboxylic acid to an ester. | Enhance lipophilicity, improve membrane permeability, and control drug release. researchgate.netuobabylon.edu.iq |
| Bioisosteres | Replacement of the carboxylic acid with a functional group mimic. | Improve metabolic stability and cell penetration while retaining biological activity. nih.gov |
| Antibody-Drug Conjugates (ADCs) | Covalent linking to a monoclonal antibody via the carboxylic acid. | Targeted delivery of a cytotoxic payload to specific cells, such as cancer cells. nih.gov |
Advanced Spectroscopic Characterization Techniques for In-Situ Studies
Understanding reaction mechanisms, kinetics, and the formation of transient intermediates is critical for optimizing synthetic processes. Advanced spectroscopic techniques that allow for in-situ monitoring are becoming indispensable tools in chemical research.
Techniques such as Attenuated Total Reflection-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, products, and intermediates in a reaction mixture without the need for sampling mt.comacs.org. These methods are non-invasive and can be used under a wide range of reaction conditions, including high pressure and temperature youtube.com. For reactions involving this compound, in-situ IR or Raman spectroscopy could be used to monitor its formation or consumption, providing valuable kinetic data spectroscopyonline.com.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring youtube.com. Dynamic NMR (DNMR) experiments can be used to study the kinetics of chemical exchange processes libretexts.org. By acquiring NMR spectra at different time points during a reaction, it is possible to quantify the concentration of each species and elucidate the reaction pathway northwestern.edumagritek.com. The application of these techniques to the synthesis and transformations of this compound would enable a deeper understanding of the underlying mechanisms and facilitate process optimization.
| Technique | Information Gained | Potential Application |
| In-situ FTIR/Raman Spectroscopy | Real-time concentration profiles of reactants, products, and intermediates. | Monitoring the kinetics of synthesis and derivatization reactions. mt.comacs.org |
| Dynamic NMR (DNMR) Spectroscopy | Reaction kinetics, identification of intermediates, and mechanistic insights. | Elucidating the mechanism of enantioselective catalytic reactions involving the compound. libretexts.orgnorthwestern.edu |
| Mass Spectrometry (MS) | Real-time feedback on reaction conditions and mechanistic insight. | Monitoring complex reaction mixtures where spectroscopic methods may be challenging. acs.org |
Integration with Artificial Intelligence and Machine Learning for Reaction Prediction
The intersection of artificial intelligence (AI), machine learning (ML), and chemistry is revolutionizing how chemical reactions are designed and optimized. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest novel synthetic routes, and accelerate the discovery of new catalysts and molecules.
For this compound, ML models could be developed to predict the enantioselectivity of different catalytic systems nih.govchinesechemsoc.org. By training algorithms on existing experimental data, it is possible to identify the key molecular features of the catalyst, substrate, and reagents that govern stereochemical outcomes arxiv.orgacs.org. This predictive capability can significantly reduce the experimental effort required to find optimal conditions for enantioselective synthesis cam.ac.uk.
| AI/ML Application | Function | Impact on Research |
| Enantioselectivity Prediction | ML models predict the enantiomeric excess of a reaction based on its components. | Accelerates the discovery of highly selective catalysts and optimal reaction conditions. nih.govchinesechemsoc.org |
| Retrosynthesis Planning | AI algorithms propose and rank synthetic routes to a target molecule. | Identifies novel, efficient, and cost-effective synthetic pathways. pharmafeatures.comgrace.com |
| Reaction Optimization | ML algorithms can suggest optimal reaction parameters (temperature, solvent, etc.). | Reduces the number of experiments needed for process development and scale-up. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-bromo-2-(2,6-difluorophenyl)acetic acid, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The synthesis typically involves bromination of a pre-functionalized phenylacetic acid derivative. For example, Friedel-Crafts acylation or halogenation of 2,6-difluorophenylacetic acid using brominating agents like N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in anhydrous solvents (e.g., CCl₄). Reaction optimization should focus on temperature control (60–80°C), stoichiometric ratios (1:1.2 substrate:NBS), and inert atmosphere to minimize side reactions. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical .
Q. How can researchers validate the purity and structural integrity of this compound after synthesis?
- Methodological Answer : Analytical techniques include:
- HPLC : Use a C18 column with a mobile phase (acetonitrile/0.1% trifluoroacetic acid) to assess purity (>95%).
- NMR Spectroscopy : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., ChemDraw) to confirm substituent positions. Key signals include downfield shifts for the carboxylic proton (~12 ppm) and aromatic fluorine coupling patterns.
- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M-H]⁻ at m/z 263.94 (C₈H₄BrF₂O₂) .
Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic environments?
- Methodological Answer : The compound exhibits limited solubility in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and alcohols. Stability tests under varying pH (2–10) and temperature (4°C–25°C) show degradation at high alkalinity (>pH 9) due to hydrolysis of the carboxylic acid group. Store at RT in airtight, desiccated containers with inert gas purging to prevent bromine loss .
Advanced Research Questions
Q. How does the steric and electronic influence of the 2,6-difluorophenyl group affect the reactivity of the α-bromoacetic acid moiety in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing fluorine substituents enhance the electrophilicity of the α-carbon, facilitating Suzuki-Miyaura or Ullmann couplings. However, steric hindrance from the 2,6-difluoro arrangement may reduce coupling efficiency. Computational modeling (DFT) can predict transition states, while experimental screening of palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) optimizes yields. Monitor reaction progress via TLC (silica, UV-active spots) .
Q. What crystallographic data are available for derivatives of this compound, and how can this inform crystal engineering strategies?
- Methodological Answer : Single-crystal X-ray diffraction of analogous compounds (e.g., 2-(3-bromo-4-methoxyphenyl)acetic acid) reveals monoclinic symmetry (space group P2₁/c) with intermolecular hydrogen bonding between carboxylic groups. For the target compound, lattice parameters (a, b, c) and packing motifs can be predicted using software like Mercury. Optimize crystallization via slow evaporation in ethanol/dichloromethane mixtures .
Q. Are there documented contradictions in the biological activity of fluorinated/brominated arylacetic acids, and how can these be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer : Fluorine and bromine substituents may exhibit opposing effects: fluorine enhances metabolic stability, while bromine increases lipophilicity but risks toxicity. SAR studies should compare inhibitory activity (e.g., COX-1/2 assays) of the target compound against analogs (e.g., 2-amino-2-(2,6-difluorophenyl)acetic acid). Use multivariate regression to isolate substituent contributions .
Methodological Tables
Table 1 : Key Spectral Data for this compound
| Technique | Observed Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.3 (s, 1H, COOH), 7.45 (m, 1H, Ar-H), 7.20 (m, 2H, Ar-F) | |
| HRMS (ESI⁻) | m/z 263.94 [M-H]⁻ (calc. 263.93) |
Table 2 : Crystallographic Parameters for Analogous Compounds
| Compound | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |
|---|---|---|---|---|---|---|
| 2-(3-Bromo-4-methoxyphenyl)acetic acid | P2₁/c | 12.502 | 8.269 | 9.020 | 93.57 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
